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Compound of Interest

Compound Name:
5-Bromo-3-methoxy-2-

methylquinoline

CAS No.: 2138214-32-9

Cat. No.: B2879682

Get Quote

Compound ID: 5-Bromo-3-methoxy-2-methylquinoline Class: Halogenated Quinoline

Scaffold Primary Application: Pharmacophore Development, Cross-Coupling Precursor, Kinase

Inhibitor Fragment Version: 2.0 (2025)

Introduction & Mechanistic Rationale
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, serving as the core

for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents.

5-Bromo-3-methoxy-2-methylquinoline presents a unique substitution pattern:

5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig), allowing library expansion into the "solvent-exposed" region of a binding

pocket.

3-Methoxy Group: Provides electron-donating properties that modulate the basicity of the

quinoline nitrogen (N1), potentially altering hydrogen bond acceptor capability.
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2-Methyl Group: Introduces steric bulk adjacent to the nitrogen, often used to improve

metabolic stability by blocking oxidation at the susceptible C2 position.

Experimental Workflow Overview
The following diagram outlines the logical progression from neat compound to validated data.
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Figure 1: Critical path for evaluating quinoline scaffolds. Solubility profiling is the gatekeeper for

all downstream assays.

Pre-Assay Protocol: Solubility & Stability
Challenge: Halogenated quinolines are lipophilic (High LogP) and prone to precipitation in

aqueous buffers, leading to false negatives in enzymatic assays or "promiscuous inhibitor"

artifacts due to aggregation.

Protocol A: Kinetic Solubility Determination
(Nephelometry)
Objective: Determine the maximum concentration tolerated in 1% DMSO/PBS before

precipitation occurs.

Materials:

Analyte: 5-Bromo-3-methoxy-2-methylquinoline (10 mM stock in 100% DMSO).

Buffer: PBS pH 7.4.

Detection: Microplate reader (Absorbance @ 620 nm) or Nephelometer.
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Step-by-Step Procedure:

Stock Prep: Dissolve 2.52 mg of compound in 1 mL anhydrous DMSO to generate a 10 mM

master stock. Sonicate for 5 minutes to ensure complete dissolution.

Plate Setup: In a clear 96-well plate, dispense 198 µL of PBS into rows A-H.

Titration:

Add 2 µL of 10 mM stock to well A1 (Final: 100 µM, 1% DMSO).

Perform serial dilutions if determining a specific limit, but for single-point "Go/No-Go," test

at 100 µM, 50 µM, and 10 µM.

Incubation: Shake plate for 90 minutes at Room Temperature (RT) to reach equilibrium.

Read: Measure OD620.

Pass Criteria: OD620 < 0.005 (above background).

Fail Criteria: Visible turbidity or OD620 > 0.01.

Data Interpretation:

Concentration (µM) OD620 (Turbidity) Status Action

100 > 0.05 Insoluble
Do not use for cell
assays > 10 µM.

50 0.02 Marginal
Use with 0.05%

Tween-20.

| 10 | < 0.005 | Soluble | Safe for High-Throughput Screening (HTS). |

Chemical Assay: Functionalization Potential
Rationale: Before using this molecule as a scaffold for library generation, its reactivity at the

C5-Bromine position must be validated. The electron-rich 3-methoxy group may deactivate the
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ring toward oxidative addition by Palladium.

Protocol B: Suzuki-Miyaura Efficiency Test
Objective: Quantify the conversion rate of the 5-Bromo position to a biaryl system (standard

medicinal chemistry transformation).

Reaction Scheme: Ar-Br + Ph-B(OH)2 -> [Pd(dppf)Cl2 / K2CO3] -> Ar-Ph

Procedure:

Vessel: 4 mL glass vial with septum cap.

Load:

5-Bromo-3-methoxy-2-methylquinoline (1.0 equiv, 0.1 mmol).

Phenylboronic acid (1.5 equiv).

Pd(dppf)Cl2 (5 mol%).

K2CO3 (2.0 equiv).

Solvent: Add 1 mL Dioxane:Water (4:1). Degas with Nitrogen for 2 mins.

Reaction: Heat to 90°C for 4 hours.

Analysis: Take a 10 µL aliquot, dilute in MeCN, and inject on LC-MS.

Success Metric:

>90% Conversion indicates the scaffold is robust for library synthesis.

<50% Conversion suggests the 3-OMe/2-Me steric/electronic combination hinders the

catalyst. Switch to high-activity catalysts (e.g., XPhos-Pd-G2).

Biological Assay: Cytotoxicity Profiling
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Rationale: Quinolines are known DNA intercalators and kinase inhibitors. Establishing a

cytotoxicity baseline is crucial to distinguish between specific target engagement and general

toxicity.

Protocol C: MTT Cell Viability Assay
Target Cells: HCT116 (Colorectal cancer - high sensitivity to quinolines) or HEK293 (Control).

Reagents:

MTT Reagent (5 mg/mL in PBS).

Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

Seeding: Seed HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5%

CO2.

Treatment:

Prepare 2x serial dilutions of the compound in media (Start: 100 µM -> 0.1 µM).

Control: 0.5% DMSO (Vehicle).

Positive Control: Doxorubicin (1 µM).

Add 100 µL of compound solution to cells. Incubate for 72 hours.

Development:

Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

Aspirate media carefully.

Add 150 µL DMSO to dissolve crystals.

Quantification: Read Absorbance at 570 nm (Reference 650 nm).
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Mechanism of Action Visualization: The following diagram illustrates the potential pathways

modulated by quinoline derivatives (based on structural homology to known inhibitors).
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Figure 2: Putative biological mechanisms. The planar quinoline core facilitates DNA interaction,

while substituents drive kinase selectivity.
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Disclaimer: This protocol is intended for research use only. 5-Bromo-3-methoxy-2-
methylquinoline is a chemical intermediate and has not been approved for clinical use.

Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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